Alnusdiol

説明

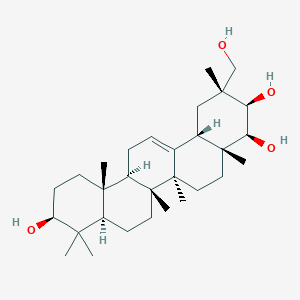

Alnusdiol is a compound isolated from the barks of Alnus japonica .

Synthesis Analysis

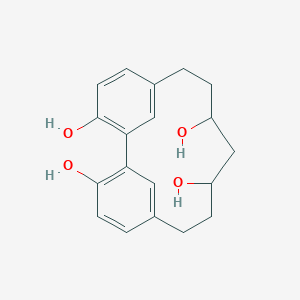

Alnusdiol is a cyclic diarylheptanoid . The cyclic diarylheptanoids alnusonol, alnusdiol, and alnusone always co-occur with the corresponding acyclic derivatives hannokinin, (+)-hannokinol, and platyphyllenone . The absolute configuration of alnusdiol upon the biphenyl axis was determined by X-ray and CD analysis to be S, and two additional chiral centers in the heptane skeleton were determined to be 3S,5S .Molecular Structure Analysis

Alnusdiol is a diarylheptanoid, a natural product with a 1,7-diphenylheptane structural skeleton . The Alnusdiol molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), and 2 secondary alcohol(s) .科学的研究の応用

Anticancer Activity

Diarylheptanoids, natural products with a 1,7-diphenylheptane structural skeleton, are the dominant constituents in the genus Alnus . Their anticancer effect has been brought into focus . Alnusdiol, being a diarylheptanoid, may also exhibit anticancer properties.

Antioxidative Activity

Diarylheptanoids, including Alnusdiol, have drawn attention due to their physiological activities, especially their antioxidative activities .

Traditional Medicine

The plants in the genus Alnus are commonly used as traditional medicines . Alnus hirsuta Turcz., indigenously distributed in Korea, China, Japan, and Russia, has been used in Oriental medicine as a remedy for fever, haemorrhages, burn injuries, diarrhea, and alcoholism .

Functional Food

Alnus japonica, a famous medical herb in China, Japan, and Korea, contains abundant diarylheptanoid derivatives, including Alnusdiol . It is also consumed as a functional food in health drinks .

Anti-inflammatory Properties

Natural withanolides, a class of compounds that Alnusdiol belongs to, are known for their anti-inflammatory properties .

Anti-bacterial Properties

Withanolides, including Alnusdiol, are known for their anti-bacterial properties .

Anti-leishmaniasis Properties

Withanolides, including Alnusdiol, are known for their anti-leishmaniasis properties .

Drug Development

Phytochemicals, including Alnusdiol, are a rich resource for small molecule drug discovery and have provided leads for several approved drugs and those entering clinical trials .

Safety and Hazards

When handling Alnusdiol, avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If Alnusdiol comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

作用機序

Target of Action

Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of Alnusdiol are likely to be reactive oxygen species (ROS) and free radicals in the body.

Pharmacokinetics

It is known that alnusdiol is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

特性

IUPAC Name |

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQBDYGHWGZJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563195 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56973-51-4 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

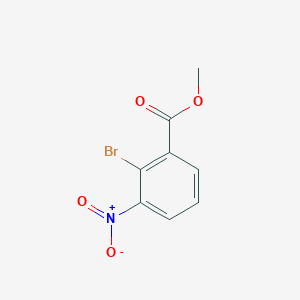

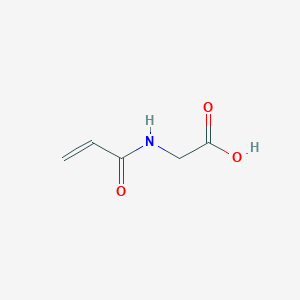

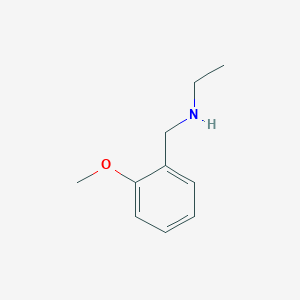

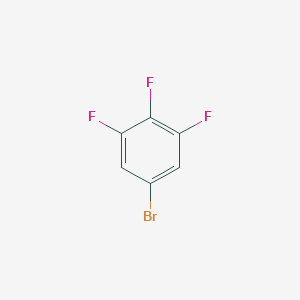

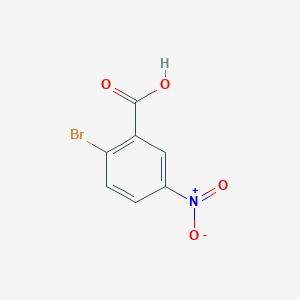

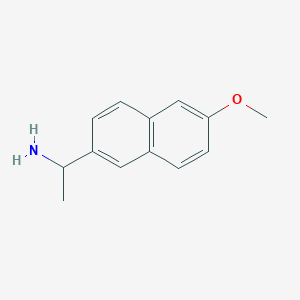

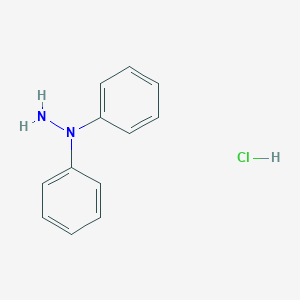

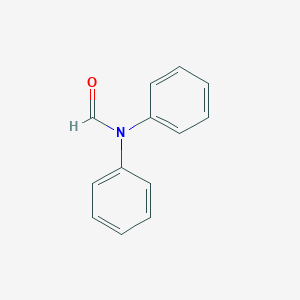

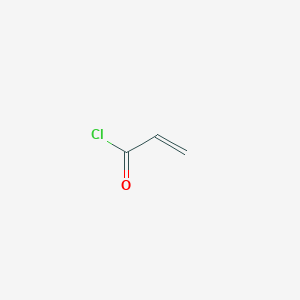

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。